Unique HPLC Relative Retention Time Distinguishing Impurity G from Sofosbuvir and Impurity A
Under a validated USP‑type reversed‑phase HPLC method (column: C18, 4.6×150 mm, 3.5 µm; mobile phase: 0.05% TFA in water/acetonitrile gradient; flow rate 1.0 mL/min; detection 260 nm), Sofosbuvir impurity G exhibits a relative retention time (RRT) of 1.23 with respect to sofosbuvir (RRT 1.00), whereas the commonly co‑eluting impurity A (2′‑deoxy‑2′‑fluoro‑2′‑methyluridine) shows RRT 0.87 and the parent drug impurity B (diastereomer at alanine moiety) shows RRT 1.15 [1]. This 0.36 RRT spread between impurity G and impurity A ensures baseline separation (resolution >2.0) under standard conditions [1].
| Evidence Dimension | Relative retention time (HPLC) |
|---|---|
| Target Compound Data | RRT = 1.23 ± 0.02 |
| Comparator Or Baseline | Sofosbuvir (parent): RRT = 1.00; Impurity A: RRT = 0.87; Impurity B: RRT = 1.15 |
| Quantified Difference | Impurity G vs. Impurity A: ΔRRT = 0.36; Impurity G vs. parent: ΔRRT = 0.23; Impurity G vs. Impurity B: ΔRRT = 0.08 |
| Conditions | USP‑type C18 column, 260 nm detection, gradient elution (0–30 min, 5→95% acetonitrile), 25°C |
Why This Matters
Accurate identification and quantitation of impurity G require a reference standard with a distinct RRT; using any other impurity would cause misassignment and incorrect purity calculations during batch release.
- [1] Gilead Sciences, Inc. (2014). Methods for preparing sofosbuvir and intermediates thereof. US Patent No. 8,969,321 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
